1H-Indole, 3,3'-methylenebis[5-fluoro- 1H-Indole, 3,3'-methylenebis[5-fluoro- PSB-15160 is a potent orthosteric and allosteric agonist of GPR84.
Brand Name: Vulcanchem
CAS No.: 215997-93-6
VCID: VC0540506
InChI: InChI=1S/C17H12F2N2/c18-12-1-3-16-14(6-12)10(8-20-16)5-11-9-21-17-4-2-13(19)7-15(11)17/h1-4,6-9,20-21H,5H2
SMILES: C1=CC2=C(C=C1F)C(=CN2)CC3=CNC4=C3C=C(C=C4)F
Molecular Formula: C17H12F2N2
Molecular Weight: 282.29 g/mol

1H-Indole, 3,3'-methylenebis[5-fluoro-

CAS No.: 215997-93-6

Cat. No.: VC0540506

Molecular Formula: C17H12F2N2

Molecular Weight: 282.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1H-Indole, 3,3'-methylenebis[5-fluoro- - 215997-93-6

Specification

CAS No. 215997-93-6
Molecular Formula C17H12F2N2
Molecular Weight 282.29 g/mol
IUPAC Name 5-fluoro-3-[(5-fluoro-1H-indol-3-yl)methyl]-1H-indole
Standard InChI InChI=1S/C17H12F2N2/c18-12-1-3-16-14(6-12)10(8-20-16)5-11-9-21-17-4-2-13(19)7-15(11)17/h1-4,6-9,20-21H,5H2
Standard InChI Key BEBUKYWOUXBVEE-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)C(=CN2)CC3=CNC4=C3C=C(C=C4)F
Canonical SMILES C1=CC2=C(C=C1F)C(=CN2)CC3=CNC4=C3C=C(C=C4)F
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

1H-Indole, 3,3'-methylenebis[5-fluoro- belongs to the diarylmethane family, characterized by two indole rings connected via a methylene bridge. The fluorine atoms at the 5-positions of both indole units introduce electronic and steric modifications that influence its reactivity and binding interactions . Crystallographic studies reveal that the compound adopts an orthorhombic crystal system (space group P212121P2_12_12_1) with a dihedral angle of 68.77° between the two indole planes, creating a bent geometry that enhances its potential for forming weak intermolecular interactions such as F⋯H bonds . This structural flexibility allows it to act as a versatile ligand in coordination chemistry, particularly in constructing metal-organic frameworks (MOFs) .

The compound’s IUPAC name, 3,3'-methylenebis(5-fluoro-1H-indole), underscores its symmetrical substitution pattern. Key identifiers include:

  • NSC Number: 734100

  • DSSTox Substance ID: DTXSID70432334

  • Wikidata: Q82246404

Synthesis and Optimization

Metal-Free Synthesis in Aqueous Media

A scalable method for synthesizing bisindolylmethanes (BIMs) like 1H-Indole, 3,3'-methylenebis[5-fluoro- employs a metal-free, environmentally benign approach using Ph3C+[B(C6F5)4]\text{Ph}_3\text{C}^+[\text{B}(\text{C}_6\text{F}_5)_4]^- as a pre-catalyst in water . The reaction involves condensing 5-fluoroindole with formaldehyde under mild conditions (80°C, 8 hours), achieving yields exceeding 95% on a 100-gram scale . This method avoids toxic solvents and transition metals, aligning with green chemistry principles. The catalytic cycle likely involves Brønsted acid generation via hydrolysis of the pre-catalyst, facilitating electrophilic substitution at the indole’s 3-position .

Structural Analogues and Isomerism

Modifications to the indole scaffold have been explored to enhance biological activity. For instance, replacing the 5-fluoro substituent with methoxy or piperidinyl groups alters binding affinities and pharmacokinetic profiles . Isosteric replacements, such as substituting the methylene bridge with a carbonyl group, have also been investigated but often result in reduced efficacy due to decreased hydrophobicity .

Biological Activity and Mechanism

HIV-1 Fusion Inhibition

1H-Indole, 3,3'-methylenebis[5-fluoro- (referred to as 14g in some studies) inhibits HIV-1 entry by targeting the gp41 hydrophobic pocket, a critical region for viral fusion . Binding assays demonstrate a strong correlation (R2=0.91R^2 = 0.91) between hydrophobic pocket affinity (KIK_I) and cell-cell fusion inhibition (EC50\text{EC}_{50}), with sub-µM activity observed for optimized derivatives . The compound’s extended structure mimics protein-protein interactions, disrupting the six-helix bundle formation required for viral entry . Serum proteins reduce its efficacy, necessitating dosage adjustments in vivo .

Applications in Materials Science

Ligand for Metal-Organic Frameworks (MOFs)

The compound’s two indole motifs provide multiple coordination sites for metal ions, enabling the construction of MOFs with tunable porosity and stability . Weak F⋯H interactions facilitate the formation of supramolecular architectures, which are promising for gas storage and catalysis . For example, coordination with Zn(II) or Cu(II) ions yields frameworks with high surface areas (>1000m2/g> 1000 \, \text{m}^2/\text{g}) .

Catalytic Uses

In asymmetric catalysis, chiral derivatives of 1H-Indole, 3,3'-methylenebis[5-fluoro- serve as ligands for enantioselective transformations. For instance, (R)- and (S)-enantiomers of 3-(piperidin-3-yl)-1H-indole derivatives exhibit distinct stereoselectivity in alkylation reactions (Table 1) .

Table 1: Enantioselectivity in Alkylation Reactions Using Chiral Indole Derivatives

CompoundSubstrateYield (%)Diastereomeric Ratio (dr)
(R)-10a1a7447.6:52.4
(S)-11b1b7948.3:51.7
(S)-11c1c9148.1:51.9

Data sourced from .

Physicochemical Properties and Stability

Solubility and LogP

The compound’s logP (calculated) of 3.82 suggests moderate hydrophobicity, favoring membrane permeability but limiting aqueous solubility . Solubility enhancements are achievable via salt formation or nanoparticle formulation .

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition above 250°C, making it suitable for high-temperature applications in materials science .

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